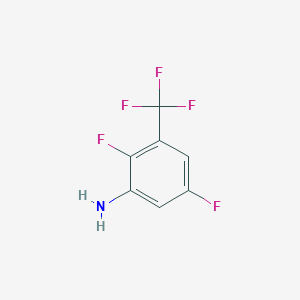
2,5-Difluoro-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4F5N and its molecular weight is 197.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1.1. Precursor for Fluorinated Compounds
2,5-Difluoro-3-(trifluoromethyl)aniline serves as a valuable intermediate in the synthesis of other fluorinated compounds. Its structure allows for the introduction of additional functional groups through electrophilic aromatic substitution reactions. This capability is particularly useful in developing pharmaceuticals and agrochemicals that require specific fluorinated moieties to enhance biological activity or stability.
1.2. Synthesis of Polymers
The compound can be utilized in the synthesis of advanced materials, such as polymers with tailored properties. For instance, it has been employed in the creation of rod-coil block copolymers that exhibit unique thermal and mechanical properties due to the incorporation of trifluoromethylated segments .
Pharmaceutical Applications
2.1. Drug Development
Fluorinated anilines like this compound are integral to drug discovery processes. The presence of fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates, enhancing their efficacy and bioavailability. Research has indicated that compounds with fluorinated aromatic rings often exhibit improved metabolic stability and reduced toxicity .
2.2. Antimicrobial Agents
Recent studies have explored the potential of fluorinated anilines as antimicrobial agents. The unique electronic properties imparted by the trifluoromethyl group may enhance interaction with microbial targets, leading to increased potency against resistant strains .
Agrochemical Applications
3.1. Herbicides and Pesticides
The compound's ability to modify biological pathways makes it a candidate for developing new herbicides and pesticides. Its fluorinated structure can improve the selectivity and effectiveness of these agrochemicals, reducing environmental impact while maintaining agricultural productivity .
Material Science
4.1. Coatings and Additives
In material science, this compound is investigated for use in coatings that require enhanced chemical resistance and durability. The incorporation of fluorinated compounds into coatings can result in materials with superior water repellency and stain resistance .
Case Studies
Eigenschaften
CAS-Nummer |
1682-26-4 |
|---|---|
Molekularformel |
C7H4F5N |
Molekulargewicht |
197.1 g/mol |
IUPAC-Name |
2,5-difluoro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F5N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 |
InChI-Schlüssel |
DUWMUFIUYCJZSF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)N)F |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)N)F |
Key on ui other cas no. |
1682-26-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















